Regioisomeric Differentiation: A Unique 1,2,3-Trisubstitution Pattern
The compound 1-Bromo-3-(tert-butyl)-2-fluorobenzene (CAS 1369935-80-7) is defined by its specific 1,2,3-substitution pattern on the benzene ring. Its closest analogs are regioisomers like 1-bromo-2-(tert-butyl)-3-fluorobenzene (CAS 1369850-11-2) and 1-bromo-4-(tert-butyl)-2-fluorobenzene (CAS 1369829-80-0) . The difference lies in the relative positions of the tert-butyl and fluorine groups with respect to the bromine handle. This structural variation leads to distinct molecular geometry and electronic distribution, which is critical for designing structure-activity relationships (SAR) in drug discovery .
| Evidence Dimension | Substitution Pattern |
|---|---|
| Target Compound Data | 1-bromo-3-(tert-butyl)-2-fluorobenzene (CAS 1369935-80-7) |
| Comparator Or Baseline | 1-bromo-2-(tert-butyl)-3-fluorobenzene (CAS 1369850-11-2) and 1-bromo-4-(tert-butyl)-2-fluorobenzene (CAS 1369829-80-0) |
| Quantified Difference | Unique 1,2,3-trisubstitution pattern vs. 1,2,3 and 1,2,4 patterns of comparators. |
| Conditions | Structural comparison based on SMILES strings and IUPAC nomenclature. |
Why This Matters
This ensures procurement of the correct isomer for projects where a specific substitution pattern is required for target binding or material properties, avoiding costly errors in SAR studies.
